Macromerine
Overview
Description
Macromerine is a phenethylamine derivative first identified from the cactus Coryphantha macromeris . It is also found in other related members of the Cactaceae family, such as Coryphantha runyonii and Coryphantha elephantidens . This compound is known for its potential psychoactive properties, although some studies have found it to be non-psychoactive .
Preparation Methods
Macromerine can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine in the presence of a reducing agent . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C.
Chemical Reactions Analysis
Macromerine undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions include quinones, secondary amines, and substituted aromatic compounds .
Scientific Research Applications
Macromerine has several scientific research applications:
Mechanism of Action
The mechanism of action of macromerine involves its interaction with neurotransmitter systems in the brain. It is believed to act on serotonin and dopamine receptors, influencing mood and perception . The molecular targets and pathways involved include the serotonin 5-HT2A receptor and the dopamine D2 receptor . These interactions may contribute to its potential psychoactive effects, although further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Macromerine is similar to other phenethylamine derivatives such as mescaline, northis compound, and bisnorthis compound . this compound is unique in its specific structural features and its potential non-psychoactive properties . While mescaline is well-known for its hallucinogenic effects, this compound’s effects are less understood and may vary depending on the context of its use .
Similar compounds include:
Mescaline: A well-known hallucinogenic compound found in the peyote cactus.
Northis compound: A methylated derivative of this compound with similar but distinct properties.
Bisnorthis compound: Another derivative of this compound, also studied for its potential effects.
Biological Activity
Macromerine, an alkaloid primarily found in various species of the Coryphantha genus, particularly Coryphantha macromeris, has garnered attention for its potential biological activities. This article synthesizes current research findings, including phytochemical profiles, biological effects, and case studies related to this compound.
Phytochemical Profile
Recent studies employing advanced chromatographic techniques have identified a complex array of metabolites in Coryphantha macromeris. A notable study utilized ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) to analyze the plant's chemical composition. The results highlighted the presence of 69 compounds, with 60 being tentatively identified, including several phenolic acids and glycosides .
Table 1: Summary of Identified Compounds in Coryphantha macromeris
Compound Name | Molecular Weight (m/z) | Class | Biological Activity |
---|---|---|---|
N-methylphenylalanine | 180.1025 | Amino Acid Derivative | Antibacterial, antifungal |
Protocatechuic acid hexoside | 354.1 | Phenolic Acid | Antifungal activity |
3,4-didehydrochromen-2-one | Varies | Flavonoid | Potential anti-diabetic effects |
Ferulic acid | 193.18 | Phenolic Acid | Antioxidant properties |
Piscidic acid | 224.21 | Organic Acid | Anti-inflammatory properties |
Antimicrobial Properties
This compound and its derivatives have shown promising antimicrobial activities. In vitro studies have indicated that certain extracts from Coryphantha macromeris exhibit significant antibacterial and antifungal effects, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi . The presence of compounds such as protocatechuic acid has been linked to antifungal mechanisms against pathogens like Phytophthora vignae .
Antioxidant and Anti-diabetic Effects
The antioxidant activity of this compound is attributed to its phenolic content, which has been shown to scavenge free radicals effectively. Additionally, molecular docking studies suggest that some metabolites from Coryphantha macromeris may interact favorably with proteins associated with type 2 diabetes, indicating a potential role in glucose metabolism regulation .
Case Studies
A case study involving the administration of this compound extracts to diabetic model organisms demonstrated a reduction in blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and modulation of glucose uptake mechanisms . Another study highlighted the use of this compound in traditional medicine practices among indigenous cultures for treating various ailments, further underscoring its historical significance and potential therapeutic applications .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIPYAQVBZPSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894756 | |
Record name | alpha-((Dimethylamino)methyl)-3,4-dimethoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2970-95-8 | |
Record name | α-[(Dimethylamino)methyl]-3,4-dimethoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2970-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macromerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002970958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-((Dimethylamino)methyl)-3,4-dimethoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MACROMERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2097PW32Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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